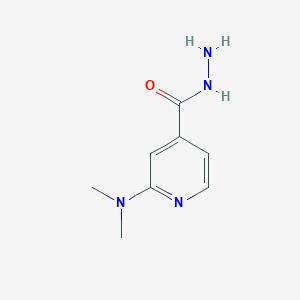amine CAS No. 1153203-00-9](/img/structure/B1418534.png)
[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine
Descripción general
Descripción
[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine, also known as DPIE, is a compound with potential applications in scientific research. DPIE has been found to possess unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Development of Pentadentate Amine/Imine Ligands : The hexahydropyrimidine derivative, synthesized from 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde, is a potential pentadentate ligand for first-row transition metal complexes (Schmidt, Wiedemann, & Grohmann, 2011).
Synthesis of Chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate : A study on asymmetric synthesis of a compound involving methyl acetoacetate, ethyl acetoacetate, ammonia, and 3-nitrobenzaldehyde, under chiral phase transfer catalyst, for potential pharmaceutical applications (Chen Si-haia, 2011).
Catalysis and Chemical Reactions
Phosphine-Catalyzed Annulation : A study on the annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Polymerizable Molecules Synthesis : A study on the [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes, catalyzed by a dipimp/CoCl2·6H2O/Zn reagent, to yield diverse polymerizable molecules with a 2,3-dihydro-1H-indene core structure (Watanabe, Sugiyama, Nomura, Azumatei, Goswami, Saino, & Okamoto, 2010).
Potential Applications in Material Science
Potential Hemilabile (Imino)pyridine Palladium(II) Complexes : Research on (imino)pyridine ligands for selective ethylene dimerization catalysts, offering insights into material science and industrial chemistry applications (Nyamato, Ojwach, & Akerman, 2015).
Synthesis of Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate Derivatives : This study provides insights into the synthesis of novel compounds, which are expected to have antihypertensive activity, showing the compound's potential in medical applications (Kumar & Mashelker, 2006).
Propiedades
IUPAC Name |
N-[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-19-17(16-7-4-10-18-12-16)15-9-8-13-5-3-6-14(13)11-15/h4,7-12,17,19H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGVOUSCXFWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC2=C(CCC2)C=C1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)




![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)

